Pt-tetraphenyltetrabenzoporphyrin
CAS No.: 166174-05-6
Cat. No.: VC0241163
Molecular Formula: C60H36N4Pt
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 166174-05-6 |
---|---|
Molecular Formula | C60H36N4Pt |
Molecular Weight | 0 |
IUPAC Name | platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
Standard InChI | InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |
SMILES | C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |
Introduction
Structural and Chemical Properties
Chemical Identity and Composition
Pt-tetraphenyltetrabenzoporphyrin, also known as platinum(II) tetraphenyltetrabenzoporphyrin, is characterized by its unique porphyrin structure, where a central platinum atom is coordinated to a tetrabenzoporphyrin ligand with four phenyl groups at the meso positions . The compound has the molecular formula C60H36N4Pt and a molecular weight of 1008.03 g/mol . Its systematic IUPAC name is platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene .
Structural Features
The core structure of Pt-TPTBP consists of a tetrabenzoporphyrin macrocycle where each pyrrole unit is fused with a benzene ring, creating an extended π-conjugated system. The four phenyl groups attached at the meso positions contribute to the compound's unique electronic and solubility properties. The central platinum(II) ion is coordinated to the four nitrogen atoms of the porphyrin macrocycle in a square-planar geometry, which is characteristic of d8 metal complexes .
Physical and Chemical Properties
Pt-TPTBP exhibits remarkable stability and solubility in various organic solvents, which enhances its applicability in different chemical and biological systems . The compound's extended π-conjugated system results in significant absorption in the visible and near-infrared regions of the electromagnetic spectrum. Notably, it possesses strong absorption bands (Q-bands) at approximately 615 nm with an extraordinarily high extinction coefficient (ε = 98,000 M−1 cm−1) . This property makes it particularly valuable for applications requiring strong light absorption in the red to near-infrared region.
Synthesis Methodologies
Traditional Synthetic Approaches
The synthesis of Pt-TPTBP typically involves two main steps: the preparation of the free-base tetraphenyltetrabenzoporphyrin (H2TPTBP) followed by metallation with platinum. The synthesis of the free-base porphyrin can be achieved through the condensation of dipyrromethanes or by using precursors that form the tetrabenzoporphyrin directly .
Traditional metallation methods often involve heating the free-base porphyrin with a platinum source, such as Pt(acac)2 (platinum acetylacetonate), in a high-boiling solvent or in a benzoic acid melt at temperatures of 130-135°C for several hours . This approach typically yields the Pt(II) complexes in 20-56% yield after purification .
Modern Synthetic Methods
Recent advances in synthetic methodologies have introduced more efficient approaches for the preparation of Pt-TPTBP and related compounds. One significant development is the microwave-assisted synthesis, which significantly reduces reaction times and often improves yields . This method has proven particularly effective for the metallation of porphyrins, providing a more environmentally friendly alternative to traditional thermal methods .
Green Chemistry Considerations
In alignment with green chemistry principles, researchers have developed optimized microwave-assisted, microscale syntheses of tetraphenylporphyrins and alternative routes for metallation, including solvent-substituted reflux and mechanochemical syntheses . These approaches minimize energy consumption, reduce the use of hazardous solvents, and generate less waste compared to traditional methods. The greenness of these syntheses has been evaluated using various metrics and qualitative comparisons to previously reported procedures .
Photophysical Properties
Absorption Characteristics
One of the most distinctive features of Pt-TPTBP is its absorption profile. The compound exhibits strong absorption bands in the "phototherapeutic window" (600-800 nm), with Q-bands appearing at approximately 595 nm, 640 nm, and 700 nm . The bathochromic shift of these absorption bands compared to standard porphyrins is attributed to the extended π-conjugation system of the tetrabenzoporphyrin macrocycle .
Phosphorescence and Quantum Yield
Pt-TPTBP demonstrates strong phosphorescence at ambient temperatures, a property that makes it particularly valuable for applications in oxygen sensing and photodynamic therapy . The platinum center enhances intersystem crossing rates from the singlet to triplet excited states, resulting in efficient phosphorescence emission . This property is critical for applications requiring long-lived excited states, such as those involved in photodynamic therapy and oxygen sensing.
Energy and Electron Transfer Mechanisms
The photophysical behavior of Pt-TPTBP includes complex energy and electron transfer processes. Research has shown that when coupled with other chromophores, such as rhodamine B (RhB), Pt-TPTBP can participate in efficient Förster resonance energy transfer (FRET) . Additionally, triplet-triplet energy transfer and intramolecular electron transfer mechanisms have been observed in such systems, providing pathways for controlling and manipulating the photophysical properties of Pt-TPTBP-based materials .
Applications in Biomedical Research
Photodynamic Therapy
Pt-TPTBP and related compounds have shown significant potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment . The compound's ability to absorb light in the red to near-infrared region, where tissue penetration is optimal, makes it particularly suitable for PDT applications. Upon irradiation, Pt-TPTBP can generate singlet oxygen (1O2) with rates in the range of 0.0022-0.0304 s−1, as observed in similar tetrabenzoporphyrin systems . This reactive oxygen species can effectively induce cell death in tumor tissues.
In Vivo Oxygen Sensing
The strong phosphorescence of Pt-TPTBP, which is efficiently quenched by molecular oxygen, makes it an excellent candidate for in vivo oxygen sensing . This application is particularly valuable for monitoring tumor hypoxia, which plays a critical role in cancer progression and response to therapy. The near-infrared absorption bands of Pt-TPTBP allow for deep-tissue imaging, enhancing its utility in this application .
Antitumor Activity
Recent studies have demonstrated the potential of tetraphenyltetrabenzoporphyrins as antitumor agents. For instance, research on meso-tetraphenyltetrabenzoporphyrins with carboxyl groups has shown promising results in tumor growth inhibition both in vitro and in vivo . In animal experiments using the Eca-109 tumor xenograft model in Balb/c nude mice, PDT with such compounds effectively inhibited tumor growth, with some cases achieving complete cure . Histological analysis revealed inflammatory infiltration in tumor tissues following PDT treatment, indicating an immune response contributing to the antitumor effect .
Comparative Analysis with Related Compounds
Comparison with Other Metalloporphyrins
Platinum and palladium porphyrins are commonly used as phosphorescent probes for biological oxygen sensing due to their favorable intersystem crossing rates and phosphorescence quantum yields . Compared to other metalloporphyrins, Pt-TPTBP offers advantages in terms of red-shifted absorption bands, strong phosphorescence, and chemical stability.
Structural Modifications and Their Effects
The properties of Pt-TPTBP can be tuned through modifications of the peripheral phenyl groups, which influence its reactivity and interaction with biological molecules . Various functional groups can be introduced to enhance solubility, targeting, or photophysical properties. For instance, the incorporation of carboxyl groups has been shown to improve the photodynamic properties of tetrabenzoporphyrins, as demonstrated in recent studies .
Novel Derivatives and Their Properties
Recent research has focused on developing novel derivatives of metalloporphyrins, including tetra-cationic porphyrins containing Pt(II) or Pd(II) polypyridyl complexes attached at the peripheral positions . These compounds have shown enhanced interactions with biomolecules, good photostability, and the ability to generate reactive oxygen species under white light illumination . These properties make them promising candidates for various biomedical applications, including PDT.
Future Directions and Challenges
Emerging Applications
The unique properties of Pt-TPTBP open avenues for various emerging applications. These include two-photon excited photodynamic therapy, which allows for deeper tissue penetration and more precise targeting; theranostic platforms combining imaging and therapy; and new materials for solar energy conversion and catalysis. The development of asymmetrically π-extended platinum porphyrins with enhanced two-photon absorption represents a significant advancement in this direction .
Challenges in Development and Application
Despite its promising properties, the development and application of Pt-TPTBP face several challenges. These include optimizing synthesis to improve yields and reduce costs, enhancing water solubility for biological applications, and achieving targeted delivery to specific tissues or cells. Additionally, the photostability of Pt-TPTBP under prolonged irradiation remains a concern for some applications.
Current Research Trends
Current research trends in Pt-TPTBP and related compounds focus on structural modifications to enhance specific properties, such as solubility, targeting, and photophysical characteristics. The development of hybrid materials, such as nanoparticles or conjugates with biomolecules, represents another active area of research. Moreover, advances in synthetic methodologies, including green chemistry approaches, continue to improve the accessibility and sustainability of these compounds .
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